![molecular formula C17H21N3 B167383 4-(Diphenylmethyl)piperazin-1-amine CAS No. 1698-31-3](/img/structure/B167383.png)
4-(Diphenylmethyl)piperazin-1-amine
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Overview
Description
4-(Diphenylmethyl)piperazin-1-amine is a chemical compound with the CAS Number: 1698-31-3 . It has a molecular weight of 267.37 . It is usually in the form of a powder .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 4-(Diphenylmethyl)piperazin-1-amine, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The IUPAC name for 4-(Diphenylmethyl)piperazin-1-amine is 4-benzhydryl-1-piperazinamine . The InChI Code is 1S/C17H21N3/c18-20-13-11-19(12-14-20)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17H,11-14,18H2 .Chemical Reactions Analysis
The ring formation reaction between (S,S)-N,N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields. Deprotection of piperazines 3 with PhSH followed by selective intramolecular cyclization reaction gave piperazinopyrrolidinones 4 .Physical And Chemical Properties Analysis
4-(Diphenylmethyl)piperazin-1-amine has a molecular weight of 267.37 . It is typically in the form of a powder .Scientific Research Applications
Synthesis of Piperazine Derivatives
Piperazine and its derivatives are known for their wide range of biological and pharmaceutical activities. The compound 4-(Diphenylmethyl)piperazin-1-amine serves as a key intermediate in the synthesis of various piperazine derivatives. These derivatives have been employed in drugs such as trimetazidine , ranolazine , and aripiprazole .
Material Science Applications
In material science, this compound can be used to create novel materials with specific properties. For instance, it can be incorporated into polymers to enhance their flexibility or used to synthesize organic semiconductors for electronic devices .
Chemical Synthesis
4-(Diphenylmethyl)piperazin-1-amine: is utilized in chemical synthesis as a building block for complex molecules. Its presence in a molecular structure can significantly alter the chemical properties, such as reactivity and stability, of the synthesized compounds .
Chromatography
This compound can be used in chromatography as a stationary phase modifier. It can improve the separation of substances in a mixture by altering the interaction between the stationary phase and the analytes .
Analytical Chemistry
In analytical chemistry, 4-(Diphenylmethyl)piperazin-1-amine can be used as a reagent or a catalyst in various analytical procedures, enhancing the detection and quantification of chemical species .
Biological Studies
The compound is also significant in biological studies. It can act as an inhibitor or activator in biochemical pathways, helping to elucidate the mechanisms of action of various biological processes .
Drug Development
In the field of drug development, 4-(Diphenylmethyl)piperazin-1-amine is valuable for the design and synthesis of new pharmaceuticals. It has been used to create norfloxacin analogues with potential antimicrobial properties .
Catalyst Research
Lastly, this compound finds application in catalyst research. It can be used to develop new catalytic systems that facilitate chemical reactions, thereby increasing efficiency and selectivity in industrial processes .
Mechanism of Action
While the specific mechanism of action for 4-(Diphenylmethyl)piperazin-1-amine is not mentioned in the search results, it’s worth noting that piperazine, a related compound, is a GABA receptor agonist. Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Safety and Hazards
The safety information for 4-(Diphenylmethyl)piperazin-1-amine includes several hazard statements: H302, H312, H315, H318, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .
properties
IUPAC Name |
4-benzhydrylpiperazin-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3/c18-20-13-11-19(12-14-20)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17H,11-14,18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMWWFHROBPSSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368878 |
Source
|
Record name | 4-(Diphenylmethyl)piperazin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Diphenylmethyl)piperazin-1-amine | |
CAS RN |
1698-31-3 |
Source
|
Record name | 4-(Diphenylmethyl)piperazin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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